5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene
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Description
5-(1,3-Dioxolan-2-yl)-2-(4-fluorobenzoyl)thiophene, also known as 5-FBT, is a synthetic organic compound that has been used in many scientific research applications due to its unique properties. The compound is a heterocyclic thiophene derivative, containing a five-membered aromatic ring with a fused dioxolane ring. It has been used in organic synthesis, as a drug-like molecule, and as a fluorescent dye. It has also been used in a variety of biological studies, including those related to the study of cancer and other diseases.
Scientific Research Applications
Heterocyclic Chemistry and Material Science
Thiophenes, including compounds like 5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene, are recognized for their broad applications in heterocyclic chemistry and material science. Their structural versatility makes them a critical component in pharmaceuticals, exhibiting a range of biological activities such as antibacterial, antifungal, and antiviral properties. In addition, thiophenes are pivotal in the synthesis of organic electronics, including organic light-emitting transistors, chemical sensors, and solar cells, due to their unique electrical properties (Nagaraju et al., 2018).
Fluorescence Quenching and Sensing Applications
Thiophene derivatives have been explored for their fluorescence quenching properties, with applications in sensing specific substances like aniline. The study of thiophene substituted 1,3,4-oxadiazoles demonstrates their potential as aniline sensors, utilizing fluorescence quenching mechanisms. This property is particularly useful in the detection and measurement of environmental and industrial pollutants (Naik et al., 2018).
Antimicrobial Properties
Compounds containing thiophene moieties are noted for their antimicrobial properties. The synthesis of novel compounds combining thiophene with other moieties like benzimidazole or 1,2,4-triazole has shown promising antibacterial and antifungal activities, opening avenues for the development of new antimicrobial agents (Mabkhot et al., 2017).
Electrochemical and Electrochromic Properties
Thiophenes are also significant in the study of electrochemical and electrochromic properties. For instance, the synthesis and characterization of fluorescent nitrobenzoyl polythiophenes have contributed to understanding the redox processes of thiophene derivatives. These materials exhibit fluorescence and are considered for applications in electrochromic devices due to their well-defined reversible redox systems (Coelho et al., 2015).
Photophysical Studies
Further, thiophene derivatives are studied for their photophysical properties. The synthesis of novel Schiff bases using thiophene derivatives has opened avenues for understanding their photophysical behaviors and potential applications in optoelectronics. These studies provide insights into the electronic properties of thiophene derivatives and their potential use in optoelectronic devices (Puthran et al., 2019).
properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c15-10-3-1-9(2-4-10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFWOWFGZFXBRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641930 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene | |
CAS RN |
898773-41-6 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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